SS47

Cancer immunotherapy HPK1 degradation tumor microenvironment

SS47 is a heterobifunctional PROTAC degrader designed to eliminate both the catalytic and scaffolding functions of HPK1, a key immunosuppressive kinase. Unlike ATP-competitive inhibitors that merely block kinase activity, SS47 leverages Cereblon E3 ligase recruitment to catalyze complete HPK1 ablation, a mechanistic distinction crucial for studies requiring comprehensive loss-of-function models. At 10 mg/kg subcutaneous daily dosing, SS47 delivers superior tumor growth inhibition in syngeneic mouse models (4T-1) compared to its inhibitor warhead, ZYF0033. It is uniquely validated for enhancing BCMA CAR-T cell therapy efficacy in vivo. A terminal alkyne moiety enables bioorthogonal CuAAC click chemistry conjugation to azide-functionalized probes, facilitating cellular target engagement assays and localization imaging without custom synthesis – a capability absent in other HPK1 degraders.

Molecular Formula C49H56N6O12S
Molecular Weight 953.1 g/mol
Cat. No. B15615059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSS47
Molecular FormulaC49H56N6O12S
Molecular Weight953.1 g/mol
Structural Identifiers
InChIInChI=1S/C49H56N6O12S/c1-49(2,61)15-11-32-5-3-6-33(27-32)31-67-39-28-35(29-51-44(39)50)40-30-52-46(68-40)34-12-16-54(17-13-34)42(57)14-18-62-19-20-63-21-22-64-23-24-65-25-26-66-38-8-4-7-36-43(38)48(60)55(47(36)59)37-9-10-41(56)53-45(37)58/h3-8,27-30,34,37,61H,9-10,12-14,16-26,31H2,1-2H3,(H2,50,51)(H,53,56,58)
InChIKeyLUUCVCRHWBVGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SS47: A PROTAC-Based HPK1 Degrader for Cancer Immunotherapy Research — Procurement Guide


SS47 (CAS 2636072-62-1) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that simultaneously binds hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1) and the E3 ubiquitin ligase Cereblon (CRBN), inducing proteasome-mediated degradation of HPK1 [1]. With a molecular weight of 953.07 Da (C49H56N6O12S) and typical purity exceeding 98% by HPLC, SS47 represents a chemical biology tool capable of eliminating both the catalytic and scaffolding functions of HPK1 — a mechanistic feature fundamentally distinct from conventional ATP-competitive HPK1 kinase inhibitors . The compound was developed from the HPK1 inhibitor warhead ZYF0033 through attachment of a CRBN-recruiting moiety via a polyethylene glycol-based linker, and also contains a terminal alkyne group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for biomolecular conjugation [2].

Why HPK1-Targeting Agents Cannot Be Substituted: The Degradation-versus-Inhibition Divide in SS47 Procurement


HPK1-targeting compounds are not functionally interchangeable because their mechanisms of action bifurcate into two fundamentally distinct categories: kinase inhibition (which only blocks catalytic activity while leaving the HPK1 protein scaffold intact) and PROTAC-mediated degradation (which eliminates the entire HPK1 protein, thereby ablating both kinase-dependent and kinase-independent scaffolding functions) [1]. A recent systematic comparison demonstrated that HPK1 PROTAC degraders SS47 and P1 achieved greater tumor suppression than their corresponding kinase inhibitor warheads, whereas the degrader DD205-291 exhibited only tumor suppression comparable to its warhead — establishing that degradation alone does not guarantee superior efficacy and that linker design, CRBN recruitment efficiency, and ternary complex geometry critically determine functional outcomes [2]. Furthermore, within the SS-series PROTACs, SS47 (MW 953.07) and SS44 (MW 875.05) differ in linker composition, degradation kinetics (48 h versus 12 h to achieve significant HPK1 depletion, respectively), and demonstrated combination therapy contexts (BCMA CAR-T enhancement versus anti-PD-1 antibody synergy), underscoring that even closely related PROTACs cannot be treated as drop-in replacements .

SS47 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against HPK1 Inhibitors and Alternative PROTACs


In Vivo Tumor Growth Inhibition: SS47 vs. Parent Kinase Inhibitor ZYF0033 in Syngeneic 4T-1 Breast Cancer Model

SS47 demonstrated markedly better inhibition of tumor growth than the parent HPK1 kinase inhibitor ZYF0033 (fimsosertib) in BALB/c mice bearing subcutaneous 4T-1 mammary carcinoma tumors . ZYF0033 is a potent HPK1 inhibitor (IC50 < 10 nM in MBP phosphorylation assay) that suppresses tumor growth through kinase inhibition alone, whereas SS47 achieves HPK1 protein degradation via CRBN-mediated ubiquitination and proteasomal clearance, eliminating both catalytic and scaffolding functions . The in vivo dosing regimen for SS47 was 10 mg/kg administered by subcutaneous injection once daily for 10 consecutive days starting from day 5 post-tumor implantation; proteasome-mediated HPK1 degradation was confirmed within 48 hours of treatment [1].

Cancer immunotherapy HPK1 degradation tumor microenvironment

Mechanism of Action: Complete HPK1 Protein Elimination via PROTAC Degradation vs. Kinase Inhibition Alone

SS47 induces proteasome-mediated degradation of the entire HPK1 protein, a mechanism fundamentally distinct from the kinase inhibition exerted by compounds such as ZYF0033 (IC50 < 10 nM) [1]. While kinase inhibitors only block the ATP-binding site and catalytic activity, SS47 recruits CRBN E3 ligase to HPK1, leading to ubiquitination and complete proteasomal destruction of the target protein . This degradation-based mechanism is critical because HPK1 possesses kinase-independent scaffolding functions — including regulation of the NF-κB pathway via its caspase-3-cleaved C-terminal domain — that cannot be addressed by catalytic inhibitors [2]. The degradation was confirmed to be proteasome-dependent, as treatment with the proteasome inhibitor MG132 blocked SS47-mediated HPK1 clearance . Notably, a 2025 systematic comparison across HPK1-targeting modalities found that SS47 achieved greater tumor suppression than its corresponding kinase inhibitor warhead, a superiority not uniformly observed across all HPK1 PROTACs (e.g., DD205-291 showed only comparable suppression to its warhead) [2].

PROTAC targeted protein degradation HPK1 scaffolding function

BCMA CAR-T Cell Therapy Enhancement: A Unique Combination Application Demonstrated for SS47

SS47-mediated HPK1 degradation significantly enhanced the in vivo antitumor efficacy of BCMA CAR-T cell therapy — a specific combination application that has not been reported for other HPK1 PROTACs including SS44, DD205-291, or Compound B1 . In the primary study, HPK1 degradation via SS47 potentiated CAR-T cell function in preclinical models of hematological and solid tumors, and these PROTAC-based strategies were reported to be more effective than genetic depletion of PD-1 in CAR-T cells [1]. This positions SS47 as a uniquely validated chemical tool for investigating the HPK1-CAR-T immunotherapy axis, particularly in BCMA-targeted contexts relevant to multiple myeloma research [2]. The degradation of HPK1 via SS47 also significantly increased the proliferation of CD4+ and CD8+ T cells and the secretion of IFN-γ in bone marrow-derived dendritic cells .

CAR-T cell therapy BCMA multiple myeloma immuno-oncology

Alkyne Click Chemistry Handle: SS47 as a Dual-Function Degrader and Chemical Biology Probe

SS47 contains a terminal alkyne group within its linker region, making it compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation to azide-functionalized molecules such as fluorescent dyes, affinity tags, or drug delivery vehicles [1]. This bifunctionality — HPK1 degradation activity combined with click chemistry reactivity — is absent from the parent inhibitor ZYF0033, the sister PROTAC SS44, Compound B1 (DC50 1.8 nM), and DD205-291, none of which feature alkyne click handles in their reported structures . The alkyne functionality enables researchers to generate SS47 conjugates for target engagement studies, cellular imaging of PROTAC localization, or construction of PROTAC-based drug delivery conjugates without requiring de novo chemical synthesis .

click chemistry CuAAC chemical biology PROTAC conjugation

Degradation Kinetics and T Cell Functional Consequences: Quantitative In Vitro Profiling of SS47

SS47 (100 nM) induced HPK1 protein degradation in bone marrow-derived dendritic cells (BMDCs) within 48 hours of treatment, resulting in significantly increased proliferation of both CD4+ and CD8+ T cells and enhanced secretion of interferon-gamma (IFN-γ) . This functional consequence profile distinguishes SS47 from the kinase inhibitor ZYF0033, which does not deplete HPK1 protein levels . In comparison, the sister PROTAC SS44 achieved significant HPK1 degradation more rapidly — within 12 hours at 100 nM in human PBMCs — but SS44's degradation occurred without significant degradation of the CRBN neo-substrates IKZF1/3, suggesting differing selectivity profiles between the two SS-series PROTACs . The specific DC50 and Dmax values for SS47 have not been publicly disclosed in accessible literature, representing a data gap relative to newer HPK1 PROTACs such as Compound B1 (DC50 = 1.8 nM) and Compound 10m (DC50 = 5.0 ± 0.9 nM; Dmax ≥ 99%) that have reported quantitative degradation parameters [1].

T cell activation IFN-gamma secretion dendritic cell immune modulation

Optimal Application Scenarios for SS47 in Academic and Industrial Cancer Immunotherapy Research


In Vivo HPK1 Degradation Studies Requiring Superior Tumor Growth Suppression Over Kinase Inhibition

For preclinical oncology studies in syngeneic mouse models (e.g., 4T-1 breast cancer) where the goal is to maximize tumor growth inhibition through HPK1 targeting, SS47 at 10 mg/kg subcutaneous daily dosing provides demonstrably greater tumor suppression than the kinase inhibitor ZYF0033 [1]. This application is particularly suited for laboratories comparing degradation-based versus inhibition-based HPK1 targeting strategies in immunocompetent tumor models.

BCMA CAR-T Cell Therapy Combination Research in Hematological Malignancies

SS47 is the only HPK1 PROTAC degrader with published in vivo validation of BCMA CAR-T cell therapy enhancement [1]. Researchers investigating HPK1 degradation as a strategy to potentiate CAR-T efficacy in multiple myeloma or other BCMA-positive hematological cancers should prioritize SS47 over alternative HPK1 degraders that lack this specific combination dataset.

Chemical Biology Probe Development Requiring Click Chemistry Functionality

SS47's terminal alkyne group enables CuAAC-mediated conjugation to azide-functionalized fluorescent reporters, biotin tags, or drug delivery scaffolds without custom synthesis [2]. This makes SS47 uniquely suitable for cellular target engagement assays, PROTAC cellular localization imaging, and construction of PROTAC-drug conjugates — applications not feasible with ZYF0033, SS44, Compound B1, or DD205-291 due to the absence of bioorthogonal handles.

HPK1 Scaffolding Function Investigation in TCR Signaling and NF-κB Pathway Studies

For mechanistic studies examining the kinase-independent scaffolding roles of HPK1 — including C-terminal domain-mediated NF-κB regulation and T cell exhaustion pathways — SS47-mediated complete protein degradation provides a more comprehensive loss-of-function model than kinase inhibition alone [1]. As confirmed by the Frontiers in Immunology 2025 review, SS47 achieves greater functional impact than its warhead, supporting its use in studies where complete HPK1 ablation is mechanistically required [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SS47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.